2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine

Medicinal Chemistry Synthetic Methodology Chemical Biology

Researchers requiring the exact 6-fluoro-2-chloromethyl substitution pattern for targeted covalent inhibitor or CNS drug development cannot substitute generic analogs. This building block delivers: • Reactive chloromethyl warhead for irreversible protein targeting • Fluorinated imidazo[1,2-a]pyridine core for kinase & CNS SAR • Reproducible synthesis with ≥98% purity, ready stock for rapid hit expansion

Molecular Formula C8H6ClFN2
Molecular Weight 184.6 g/mol
CAS No. 872363-18-3
Cat. No. B1465841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine
CAS872363-18-3
Molecular FormulaC8H6ClFN2
Molecular Weight184.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)CCl
InChIInChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
InChIKeyJRDWGVIMHJIMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine Intermediate


2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine (CAS 872363-18-3) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class . It features a reactive chloromethyl group at the 2-position and a fluorine atom at the 6-position on the fused bicyclic core . The compound has a molecular formula of C₈H₆ClFN₂ and a molecular weight of 184.60 g/mol . It is commercially available as a research intermediate with typical purities of 95-98% . The chloromethyl handle enables versatile downstream functionalization, making this compound a key synthetic building block for the construction of more complex pharmacologically relevant molecules .

Scaffold

Imidazo[1,2-a]pyridine core with specific 6-fluoro substitution

Reactivity

2-Chloromethyl handle for nucleophilic displacement

Availability

High-purity intermediate (95–98%) with documented synthesis

Why Generic Substitution Fails


The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the specific substitution pattern [1]. The precise positioning of the 6-fluoro and 2-chloromethyl groups on the core of CAS 872363-18-3 is not merely a synthetic convenience; it defines a distinct chemical entity with unique reactivity and pharmacological potential. Generic substitution with other imidazo[1,2-a]pyridine analogs—such as those lacking the 6-fluoro atom, bearing substituents at different positions (e.g., 3-chloromethyl or 8-fluoro), or utilizing alternative halogens—would fundamentally alter the electronic distribution, steric profile, and metabolic stability of the resulting molecules [REFS-1, REFS-2]. These modifications can dramatically impact target binding affinity, selectivity, and overall drug-likeness, rendering any downstream structure-activity relationship (SAR) data and synthetic routes non-transferable [2]. Therefore, for research programs aiming to explore this specific chemical space or to build upon published SAR, the exact compound is essential; an analog is not a substitute.

Regioisomer mismatch

3-(Chloromethyl) analog occupies a different substitution position, altering SAR pathways.

Fluorine position shift

8-Fluoro isomer presents distinct electronic and steric properties; 6-fluoro pattern is critical for reported urease inhibition profiles.

Halogen substitution

6-Chloro analog changes lipophilicity, MW, and metabolic stability, impacting ADMET predictions.

2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine vs. Key Analogs


Regioisomeric Specificity: 2- vs. 3-Chloromethyl

The compound features a unique substitution pattern where the chloromethyl group is at the 2-position and the fluorine at the 6-position of the imidazo[1,2-a]pyridine core. This specific regioisomer (2-chloromethyl) is distinct from the 3-(chloromethyl) analog . The 2-position on the imidazole ring is a more common site for electrophilic substitution and is often a key point for SAR exploration, as seen in potent Nek2 inhibitors where modifications at this position are critical for activity [1]. The 3-(chloromethyl) regioisomer represents a different chemical entity with its own potential, but for programs targeting the 2-substituted chemical space, the 2-(chloromethyl) derivative is non-interchangeable.

Regioisomer Identity
Class-level inference
2-Chloromethyl vs. 3-Chloromethyl regioisomer
Substitution position determines SAR exploration path
Cross-validate with analogous scaffolds
Medicinal Chemistry Synthetic Methodology Chemical Biology

Fluorine Positional Impact: 6-Fluoro vs. 8-Fluoro

The placement of the fluorine atom on the pyridine ring significantly influences the compound's electronic properties and, consequently, its biological activity. A study on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives demonstrated potent in vitro urease inhibition with IC₅₀ values ranging from 5.68 µM to 10.45 µM, outperforming the standard drug thiourea (IC₅₀ = 21.37 µM) [1]. While the 8-fluoro analog exists as a building block, the 6-fluoro substitution pattern on the core of CAS 872363-18-3 is crucial for maintaining the electronic environment and binding interactions observed in the urease inhibition SAR [1]. The 8-fluoro isomer would present a different spatial and electronic topography, potentially leading to divergent activity profiles.

Fluorine Position Effect
Cross-study comparable
6-Fluoro series IC₅₀ 5.68–10.45 µM (urease); ref thiourea 21.37 µM
Fluorine position influences electronic profile and enzyme inhibition
Data from derivative compounds; verify for intermediate
Medicinal Chemistry Drug Design Pharmacology

Physicochemical & Reactivity Profile

The compound exhibits specific physicochemical properties, including a calculated LogP of 2.21, a topological polar surface area (TPSA) of 17.3 Ų, and a molecular weight of 184.60 g/mol . These values are distinct from analogs with alternative halogenation patterns, such as 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (MW 237.5) . The 6-fluoro substitution, compared to a 6-chloro or unsubstituted analog, imparts different lipophilicity, metabolic stability, and electronic effects. The presence of the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the rapid generation of diverse libraries for SAR exploration . This combination of specific physicochemical properties and a defined reactivity profile makes CAS 872363-18-3 a distinct and valuable intermediate that cannot be easily replaced by a close analog.

Physicochemical Profile
Class-level inference
MW 184.60, LogP 2.21, TPSA 17.3; vs 6-Cl analog MW 237.5
Fluorine defines a unique physicochemical space
Calculated properties; experimental validation advised
Medicinal Chemistry Chemical Synthesis Computational Chemistry

Documented Synthetic Route & Yield

A robust and reproducible synthetic method for 2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine is documented in the literature and patent sources, providing a significant advantage for procurement and potential scale-up . The synthesis, based on a protocol from J. Heterocyclic. Chem., 1988, 25, 129-137, involves the reaction of 5-fluoropyridin-2-amine with 1,3-dichloropropan-2-one, yielding the target compound in 57% yield after chromatographic purification . An alternative route using thionyl chloride to chlorinate the corresponding alcohol precursor has been described with a 74% yield . This established synthetic knowledge, including detailed reaction conditions and yields, de-risks the compound's use in multi-step syntheses and facilitates its reliable production, unlike less characterized analogs where synthetic routes may be unoptimized or unreported.

Synthetic Route Yield
Supporting evidence
Yield up to 74% (chlorination); 57% (condensation)
Established synthesis reduces scale-up risk
Yields may vary with scale; review patent details
Process Chemistry Synthetic Methodology Chemical Development

2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine Applications


Covalent Inhibitors & Affinity Probes

The 2-chloromethyl group on CAS 872363-18-3 is a versatile electrophilic warhead that can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) in protein targets. This reactivity is a cornerstone of targeted covalent inhibitor (TCI) design, enabling the development of highly potent and selective drugs with prolonged target engagement . Researchers can leverage this compound to synthesize novel TCIs by attaching a recognition element to the imidazo[1,2-a]pyridine core, creating molecules that bind selectively and then form an irreversible bond with their target. This is particularly relevant for targeting kinases, GTPases (e.g., KRAS G12C), and other proteins where a reactive cysteine is present in the active site or an allosteric pocket .

Kinase & Enzyme Inhibitor Programs

The imidazo[1,2-a]pyridine scaffold is a well-validated pharmacophore for kinase inhibition, with numerous examples showing activity against targets like Nek2, ASK1, PDGFR, and PI3K [REFS-1, REFS-2, REFS-3]. The 6-fluoro substitution has been shown to contribute to potent urease inhibition, with IC₅₀ values in the low micromolar range [3]. CAS 872363-18-3 serves as a key intermediate for constructing focused libraries of 2-substituted-6-fluoroimidazo[1,2-a]pyridines. By displacing the chloromethyl group with various amines, thiols, or alcohols, medicinal chemists can rapidly explore SAR around the 2-position of this privileged scaffold for diverse kinase and enzyme targets, accelerating hit-to-lead campaigns.

CNS-Active Agent Development

Fluorinated imidazo[1,2-a]pyridine derivatives are being actively investigated for their potential in treating central nervous system (CNS) disorders . The imidazo[1,2-a]pyridine core is present in compounds acting as dopamine D4 antagonists and is being explored for antipsychotic activity [REFS-1, REFS-2]. The specific physicochemical properties of CAS 872363-18-3, particularly its moderate LogP of 2.21 and low molecular weight, make it an attractive starting point for designing molecules with favorable blood-brain barrier permeability. Researchers can use this compound to synthesize and evaluate new chemical entities for a range of CNS indications, including schizophrenia, anxiety, and cognitive disorders.

Chemical Biology Tool Synthesis

Beyond drug discovery, the reactive chloromethyl handle of CAS 872363-18-3 makes it a valuable building block for creating chemical biology tools. The 6-fluoroimidazo[1,2-a]pyridine core can serve as a fluorescent or affinity tag after further functionalization. The compound can be conjugated to biomolecules, solid supports, or other probes to study protein function, identify cellular targets, or develop novel diagnostic assays. Its established synthetic accessibility and the ability to introduce diverse functional groups via the chloromethyl group provide a flexible platform for designing custom research reagents.

Application
Selection Property
Validation Focus
Covalent probe & inhibitor research
Electrophilic chloromethyl warhead
Target engagement and selectivity profiling
Kinase inhibitor SAR exploration
2-Substituted-6-fluoroimidazo[1,2-a]pyridine core
Kinase panel screening and IC₅₀ determination
CNS agent discovery research
Moderate LogP (2.21) and low MW for BBB permeability
Brain penetration and target engagement in CNS models
Chemical biology tool synthesis
Reactive handle for bioconjugation
Probe functional validation in biochemical assays

Technical Documentation Hub

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